molecular formula C7H6O6S B1585344 5-Sulfosalicylic acid hydrate CAS No. 304851-84-1

5-Sulfosalicylic acid hydrate

Cat. No.: B1585344
CAS No.: 304851-84-1
M. Wt: 218.19 g/mol
InChI Key: YCPXWRQRBFJBPZ-UHFFFAOYSA-N
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Description

5-Sulfosalicylic acid is strongly acidic in nature. It exists in various hydrated forms such as dihydrate, dideuterate, trihydrate, and pentahydrate . It acts as a ligand and forms various coordination complexes . It forms a complex with theophylline and is used for reducing and fixation of proteins in agarose and polyacrylamide gels .


Synthesis Analysis

5-Sulfosalicylic acid hydrate can be used in the synthesis of hydrated complexes with benzotriazole, N, N′ -dimethylpiperazine, and N -methylpiperazine for the study of hydrogen bonding in supramolecular crystal structure . It has been used as an organocatalyst for one-pot synthesis of 2H-indazolo [2,1-b]phthalazine-triones .


Molecular Structure Analysis

The crystal structure of 5-Sulfosalicylic acid has been investigated by X-ray photoelectron spectroscopy (XPS) . It forms 1:1 proton-transfer compounds with the ortho-substituted monocyclic heteroaromatic Lewis bases .


Chemical Reactions Analysis

5-Sulfosalicylic acid is a strong acid capable of protonating water . It forms a new theophylline complex . It has been used as a spray reagent for the detection of amino acids on TLC plates .


Physical And Chemical Properties Analysis

5-Sulfosalicylic acid is a solid at 20°C . It is a strong acid capable of protonating water .

Scientific Research Applications

Crystal Structure and Supramolecular Interactions

  • 5-Sulfosalicylic acid hydrate forms complex structures with various substances, displaying interesting crystal structures and supramolecular interactions. For instance, its reaction with hydrazine hydrate results in a hydrated salt with intricate hydrogen bonding patterns (Selvaraju, Venkatesh, & Sundararajan, 2011). Similarly, its combination with 6-benzylaminopurine leads to a unique crystal structure with hydrogen bonds forming a three-dimensional supramolecular network (Xia, Ma, & Zhu, 2010).

Solid State Transformations

  • In solid-state chemistry, this compound undergoes reversible transformations upon dehydration and rehydration, showing dynamic structural changes. This property is significant for understanding the behavior of organic salts in different conditions (Fu, Xu, Liu, & Guo, 2018).

Polymer Formation

  • It plays a role in the synthesis of polymeric structures. For instance, its interaction with metals like rubidium(I), caesium(I), and lead(II) results in complex polymer structures, highlighting its utility in forming diverse materials (Smith, Wermuth, Young, & White, 2007).

Antioxidant Activity in Horticulture

Conductive Polymers

  • Its role in the formation of conductive polymers is notable. The investigation into its use as a dopant in polyaniline synthesis reveals enhanced electrochemical stability and solubility, showing its importance in materials science (Trivedi & Dhawan, 1993).

Pharmaceutical Research

  • In pharmaceutical research, this compound forms various compounds with potential antimicrobial and antioxidant properties, as seen in studies involving compounds like 4-chloroanilinium-5-sulfosalicylate monohydrate (Rajkumar, Parameswaran, Suresh, & Chandramohan, 2021).

Optical and Non-linear Optical Properties

  • It's also explored for its optical and non-linear optical properties, which are significant in the development of organic materials with tunable optical characteristics (Ivanova & Spiteller, 2011).

Photochemical Studies

Application in Metal Recovery

Membrane Sensors

Hydrogen Bonding Studies

  • Studies on its hydrogen bonding in proton-transfer compounds help understand the molecular interactions that govern its behavior and applications (Smith, Wermuth, & Healy, 2006).

UV Absorption in Layered Double Hydroxides

  • Research on its intercalation in layered double hydroxides for UV absorption properties opens avenues in the development of materials with enhanced resistance to UV degradation (Zhang, Lin, Tuo, Evans, & Li, 2007).

Safety and Hazards

5-Sulfosalicylic acid is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid getting it in eyes, on skin, or on clothing, and to use personal protective equipment/face protection .

Future Directions

5-Sulfosalicylic acid hydrate can be used in the synthesis of hydrated complexes with benzotriazole, N, N′ -dimethylpiperazine, and N -methylpiperazine for the study of hydrogen bonding in supramolecular crystal structure . It has potential applications in the synthesis of drug-like organic molecules .

Biochemical Analysis

Biochemical Properties

5-Sulfosalicylic acid hydrate plays a significant role in biochemical reactions, particularly in protein precipitation. It interacts with proteins by causing them to precipitate out of solution, which is useful for protein quantification and purification. The compound also acts as a metal chelating agent, forming complexes with metal ions such as iron and copper . These interactions are crucial for various biochemical assays and industrial applications.

Cellular Effects

This compound affects various types of cells and cellular processes. It is known to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to increase the vase life of cut flowers by enhancing water uptake and reducing the number of unopened florets . Additionally, it can cause protein precipitation in cells, which can impact cellular processes that rely on soluble proteins.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to bind to proteins and metal ions. This binding leads to the precipitation of proteins and the formation of metal complexes. The compound can also inhibit or activate enzymes by interacting with their active sites or cofactors . These interactions can result in changes in gene expression and cellular function, making this compound a valuable tool in biochemical research.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its effectiveness can decrease if it degrades or if the experimental conditions change. Long-term studies have shown that this compound can maintain its protein-precipitating properties for extended periods, but its stability can be affected by factors such as temperature and pH .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can effectively precipitate proteins and chelate metal ions without causing significant toxicity. At high doses, it can cause adverse effects such as tissue irritation and toxicity . Studies have shown that there is a threshold dose beyond which the compound’s toxic effects become pronounced, highlighting the importance of careful dosage control in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to protein and metal ion metabolism. It interacts with enzymes and cofactors involved in these pathways, affecting metabolic flux and metabolite levels . The compound’s ability to chelate metal ions also plays a role in its metabolic effects, as it can influence the availability of essential metal ions for enzymatic reactions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments . The compound’s solubility in water and alcohol also facilitates its distribution in aqueous and alcoholic solutions, making it versatile for various biochemical applications.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can affect the compound’s activity and function, making it important to consider subcellular distribution in experimental designs.

Properties

IUPAC Name

2-hydroxy-5-sulfobenzoic acid
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InChI

InChI=1S/C7H6O6S/c8-6-2-1-4(14(11,12)13)3-5(6)7(9)10/h1-3,8H,(H,9,10)(H,11,12,13)
Source PubChem
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InChI Key

YCPXWRQRBFJBPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)O)C(=O)O)O
Source PubChem
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Molecular Formula

C7H6O6S
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URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

1837-99-6 (berrylium[1:1] salt), 831-54-9 (mono-hydrochloride salt)
Record name Sulfosalicylic acid
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DSSTOX Substance ID

DTXSID7059145
Record name Benzoic acid, 2-hydroxy-5-sulfo-
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Molecular Weight

218.19 g/mol
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Physical Description

Dihydrate: White solid; [Merck Index] White odorless powder; [Mallinckrodt Baker MSDS], Solid
Record name Sulfosalicylic acid
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CAS No.

97-05-2, 304851-84-1
Record name Sulfosalicylic acid
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Record name Benzoic acid, 2-hydroxy-5-sulfo-
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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